molecular formula C10H11BrN2O3 B1520998 3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid CAS No. 39773-49-4

3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid

货号: B1520998
CAS 编号: 39773-49-4
分子量: 287.11 g/mol
InChI 键: DSFQMVYFEVKJTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid is a brominated aromatic compound featuring a carbamoylamino (urea) group and a propanoic acid backbone. Its molecular formula is C₁₄H₁₈BrNO₄, with a molecular weight of 344.2 g/mol . The tert-butoxycarbonyl (Boc) protecting group in its structure enhances stability during synthetic processes, making it a critical intermediate in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) . The para-bromophenyl moiety contributes to its hydrophobic character, while the urea group enables hydrogen bonding, influencing its interactions with biological targets.

属性

IUPAC Name

3-(4-bromophenyl)-3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-7-3-1-6(2-4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFQMVYFEVKJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Amino Acid Backbone with 4-Bromophenyl Substitution

A closely related compound, (R)-3-amino-3-(4-bromophenyl)propionic acid, serves as a precursor or intermediate in the synthesis of this compound. The synthesis of this intermediate has been reported as follows:

Step Reagents/Conditions Yield Notes
Enzymatic resolution of racemic 3-amino-3-(4-bromophenyl)propionic acid Lipase B from Candida antarctica (CAL-B), water in isopropyl alcohol, 60 °C, 14 h 41-47% Enzymatic kinetic resolution to obtain enantiomerically enriched amino acid

This enzymatic method allows for selective preparation of the desired stereoisomer, which is important for biological activity.

Carbamoylamino Group Introduction

Related Synthetic Techniques from Analogous Compounds

Given the scarcity of direct reports on this compound, insights can be drawn from related propanoic acid derivatives bearing aromatic substitutions and amino or carbamoylamino groups:

Compound Key Reagents and Conditions Yield Reference/Notes
3-(3,4-Dimethoxyphenyl)propionic acid derivatives Reduction with borane-dimethyl sulfide complex in THF at 0–75 °C; 1.5–4 h 88–100% Efficient reduction of carboxylic acid to alcohol intermediate; applicable for functional group transformations
Amide bond formation Coupling agents like O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N-ethyl-N,N-diisopropylamine in DMF at 20 °C 48% Used for amide bond formation in amino acid derivatives

These methods demonstrate the synthetic flexibility in modifying the propanoic acid scaffold and introducing amide or carbamoyl functionalities.

Summary Table of Preparation Methods

Preparation Step Method Reagents/Conditions Yield Remarks
Synthesis of 3-amino-3-(4-bromophenyl)propionic acid Enzymatic kinetic resolution CAL-B lipase, water/isopropanol, 60 °C, 14 h 41–47% Enantioselective synthesis, crucial for stereochemistry
Carbamoylamino group introduction Reaction with carbamoyl chloride or urea derivatives Base (e.g., triethylamine), DMF or THF, room temp Not explicitly reported Requires amino group protection strategies
Amide bond formation (analogous) Coupling with HBTU and base DMF, 20 °C, overnight ~48% Standard peptide coupling technique
Reduction of carboxylic acid (for intermediates) Borane-dimethyl sulfide complex in THF 0–75 °C, 1.5–4 h 88–100% Useful for modifying side chains in related compounds

Research Findings and Considerations

  • Enzymatic Resolution: The use of lipase B from Candida antarctica for kinetic resolution is a mild and selective method to obtain chiral amino acid derivatives with high enantiomeric excess, which is often necessary for biological activity.

  • Functional Group Compatibility: The presence of the bromine atom on the aromatic ring requires careful selection of reaction conditions to avoid dehalogenation or unwanted side reactions.

  • Purification: Due to the polar nature of the carbamoylamino and carboxylic acid groups, purification often involves recrystallization or chromatographic techniques using polar solvents.

  • Scalability: Enzymatic methods and carbamoylation reactions are amenable to scale-up, but reaction times and yields need optimization for industrial applications.

化学反应分析

Types of Reactions: 3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The carbamoylamino group can be reduced to form amines.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: 4-Bromophenol

  • Reduction: this compound amine derivatives

  • Substitution: 3-(4-Hydroxyphenyl)-3-(carbamoylamino)propanoic acid or 3-(4-Aminophenyl)-3-(carbamoylamino)propanoic acid

科学研究应用

Chemical Properties and Structure

3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid features a bromophenyl group attached to a propanoic acid backbone, with a carbamoylamino functional group. Its molecular formula is C14H18BrN2O4C_{14}H_{18}BrN_{2}O_{4}, and it exhibits properties that may enhance its bioavailability and therapeutic efficacy.

Ocular Inflammatory Diseases

One of the significant applications of this compound is in the treatment of ocular inflammatory conditions. Research indicates that this compound acts as an agonist for Formyl Peptide Receptor 2 (FPR2), which plays a crucial role in modulating inflammation in ocular tissues.

  • Mechanism of Action : The compound binds to FPR2, promoting anti-inflammatory responses in models of uveitis and other ocular inflammatory diseases .
  • Case Studies : In animal models, this compound demonstrated significant reductions in inflammation and accelerated healing of corneal wounds, indicating its potential utility in clinical settings .

Systemic Inflammatory Disorders

Beyond ocular applications, this compound shows promise in treating systemic inflammatory disorders. Its ability to modulate immune responses suggests potential benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

  • Research Findings : Studies have indicated that FPR2 agonists can reduce systemic inflammation markers and improve clinical outcomes in various inflammatory models .

Dermal Inflammation

The compound's anti-inflammatory properties extend to dermatological applications, where it may be used to treat dermal inflammation and related skin disorders.

  • Clinical Implications : The use of this compound in formulations for topical application could provide localized treatment options with reduced systemic side effects compared to traditional anti-inflammatory agents .

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence/Case Studies
Ocular Inflammatory DiseasesFPR2 agonist promoting anti-inflammationSignificant reduction in inflammation in animal models
Systemic Inflammatory DisordersModulation of immune responsesImproved clinical outcomes reported in inflammatory models
Dermal InflammationLocalized delivery for skin conditionsPotential for topical formulations with reduced side effects

作用机制

3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid can be compared with other similar compounds, such as:

  • 3-(4-Bromophenyl)propanoic acid: Lacks the carbamoylamino group.

  • 3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of bromine.

  • 3-(4-Aminophenyl)propanoic acid: Contains an amino group instead of bromine.

Uniqueness: The presence of both the bromophenyl and carbamoylamino groups in this compound makes it unique compared to its analogs. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.

相似化合物的比较

3-(Carbamoylamino)propanoic Acid (Ureidopropionic Acid)

  • Molecular Formula : C₄H₈N₂O₃
  • Molecular Weight : 132.12 g/mol .
  • Key Differences : Lacks the 4-bromophenyl group, resulting in lower hydrophobicity and molecular complexity.
  • Applications : Involved in pyrimidine degradation pathways and β-alanine metabolism .

(S)-2-Amino-3-(4-Bromophenyl)propanoic Acid

  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : 244.09 g/mol .
  • Key Differences: Replaces the carbamoylamino group with a primary amine, altering solubility (pKa ~9.8) and reducing hydrogen-bonding capacity.
  • Applications : Used in chiral synthesis and as a precursor for bioactive molecules .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Molecular Formula: C₉H₁₁NO₃ (base structure)
  • Applications : Demonstrated anticancer activity (IC₅₀ = 12–45 µM against MCF-7 cells) .

3-(4-Bromophenyl)propionic Acid

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol .
  • Key Differences: Lacks both the carbamoylamino and amino groups, reducing hydrogen-bonding capacity.
  • Applications : Intermediate in NSAID synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid C₁₄H₁₈BrNO₄ 344.2 Bromophenyl, urea, Boc-protected PROTAC synthesis
3-(Carbamoylamino)propanoic acid C₄H₈N₂O₃ 132.12 Urea, propanoic acid Metabolic intermediate
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 Bromophenyl, primary amine Chiral building block
3-((4-Hydroxyphenyl)amino)propanoic acid C₉H₁₁NO₃ 193.19 Hydroxyphenyl, amino, carboxylic acid Anticancer agents
3-(4-Bromophenyl)propionic acid C₉H₉BrO₂ 229.07 Bromophenyl, carboxylic acid NSAID precursor

Key Research Findings

Substituent Effects on Bioactivity :

  • The 4-bromophenyl group in the target compound enhances lipophilicity (logP = 2.8) compared to hydroxyl-substituted analogues (logP = 1.2), improving membrane permeability .
  • The Boc-protected urea group stabilizes the compound during synthesis, preventing unwanted side reactions in PROTAC assembly .

Synthetic Versatility :

  • The target compound’s tert-butyl ester (from ) allows selective deprotection, enabling modular derivatization. In contrast, 3-(4-bromophenyl)propionic acid lacks such functional handles, limiting its utility .

Biological Interactions: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit radical-scavenging activity (EC₅₀ = 8.3 µM in DPPH assays), attributed to the phenolic hydroxyl group . The target compound’s urea group forms hydrogen bonds with VHL E3 ligase, critical for PROTAC efficacy .

生物活性

3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group linked to a propanoic acid moiety through a carbamoyl amino connection. This configuration may enhance its interaction with biological targets, including enzymes and receptors involved in various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and inflammation:

  • Anticancer Activity : Studies suggest that compounds with similar structures can inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis. The bromophenyl group may enhance these effects through increased lipophilicity and interaction with cellular membranes .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through mechanisms involving the modulation of inflammatory pathways. For instance, it acts as an agonist for the FPR2 receptor, which plays a critical role in mediating anti-inflammatory responses .
  • Antimicrobial Effects : Preliminary investigations have indicated that this compound may possess antimicrobial properties, comparable to established standards in the field .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been reported to exhibit inhibitory effects on various enzymes, potentially providing therapeutic benefits in treating diseases such as cancer and inflammatory conditions .
  • Receptor Interaction : The interaction with specific receptors, such as FPR2, may lead to enhanced anti-inflammatory effects and tissue repair processes. For example, studies have demonstrated accelerated healing and re-epithelialization in corneal wound models when treated with FPR2 agonists .

Case Studies

  • Corneal Wound Healing : In a rabbit model, treatment with this compound resulted in significant improvements in wound healing and re-epithelialization compared to controls. This suggests its potential application in ocular inflammatory diseases .
  • Cancer Cell Lines : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms involved include apoptosis induction and cell cycle arrest .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerateHighModerate
Related Compound AHighModerateLow
Related Compound BLowHighHigh

常见问题

Basic: What synthetic methodologies are commonly employed for 3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid?

Answer:
The synthesis typically involves bromination of a phenylpropanoic acid precursor, followed by carbamoylamino group introduction. A modified approach uses anhydrous tetrahydrofuran (THF) and activated zinc powder under nitrogen protection to optimize reaction efficiency . Key steps include:

  • Bromination: Use of brominating agents (e.g., Br₂) with catalysts like FeBr₃ for regioselective substitution at the 4-position of the phenyl ring.
  • Carbamoylamino Incorporation: Nucleophilic substitution with carbamoyl chloride or urea derivatives under basic conditions (e.g., K₂CO₃).
    Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm structure and purity .

Advanced: How can reaction conditions be optimized to enhance yield and minimize byproducts during synthesis?

Answer:
Optimization strategies include:

  • Catalyst Selection: Transition-metal catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce bromophenyl groups with higher specificity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve carbamoylamino group solubility, reducing side reactions like oxidation or dimerization .
  • Temperature Control: Lowering reaction temperatures during bromination (0–5°C) minimizes over-bromination.
    Documented yields range from 65–85% under optimized conditions, with impurities (e.g., dehalogenated products) quantified via HPLC .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • NMR Spectroscopy: ¹H NMR (δ 7.2–7.6 ppm for aromatic protons; δ 3.1–3.5 ppm for propanoic acid CH₂) and ¹³C NMR (δ 170–175 ppm for carboxylic acid C=O) confirm backbone integrity .
  • Mass Spectrometry: HRMS (e.g., ESI-TOF) identifies molecular ions ([M+H]⁺) and verifies isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities ≤0.5% .

Advanced: What biological targets or mechanisms are associated with this compound in antimicrobial research?

Answer:
Derivatives of bromophenyl-carbamoylamino propanoic acids exhibit activity against multidrug-resistant pathogens via:

  • Enzyme Inhibition: Competitive inhibition of bacterial dihydrofolate reductase (DHFR) with IC₅₀ values of 12–18 µM .
  • Membrane Disruption: Interaction with lipid bilayers in Gram-negative bacteria, observed via fluorescence anisotropy assays .
  • Synergistic Effects: Enhanced efficacy when combined with β-lactam antibiotics (e.g., meropenem), reducing MIC values by 4–8 fold .

Basic: How does the compound’s stability vary under different storage or experimental conditions?

Answer:

  • pH Sensitivity: Degrades rapidly in acidic conditions (pH <3) via cleavage of the carbamoylamino group. Stability is maintained at pH 6–8 (buffered solutions) .
  • Thermal Stability: Decomposition occurs above 120°C, with TGA showing 5% mass loss at 150°C .
  • Light Sensitivity: Photo-debromination observed under UV light (λ=254 nm); recommend amber vials for long-term storage .

Advanced: How can conflicting data on reaction pathways or biological activity be resolved?

Answer:

  • Mechanistic Studies: Isotopic labeling (e.g., ¹⁸O in carboxyl groups) tracks reaction intermediates via FTIR or LC-MS .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict regioselectivity in bromination and validate competing pathways .
  • Dose-Response Replication: Reproduce enzyme inhibition assays (e.g., DHFR) across multiple labs to address variability in IC₅₀ values .

Basic: What are the solubility and formulation challenges for in vitro studies?

Answer:

  • Solubility: Poor aqueous solubility (0.2 mg/mL at 25°C) necessitates DMSO or ethanol co-solvents (<5% v/v to avoid cytotoxicity) .
  • Formulation: Nanoemulsions (e.g., Tween-80/PEG-400) improve bioavailability by 3–5 fold in cell culture media .

Advanced: What synthetic derivatives show promise for structure-activity relationship (SAR) studies?

Answer:

  • Halogen Substitution: 3-(3-Chloro-4-bromophenyl) analogs increase lipophilicity (logP=2.8 vs. 2.3 for parent compound), enhancing membrane penetration .
  • Carbamoyl Modifications: N-methylcarbamoyl derivatives reduce renal clearance in murine models by 40% .

Basic: What safety precautions are critical during handling?

Answer:

  • PPE: Gloves, lab coat, and goggles required due to skin/eye irritation risks .
  • Ventilation: Use fume hoods to mitigate inhalation of brominated vapor byproducts .

Advanced: How can computational tools guide the design of novel analogs?

Answer:

  • Molecular Docking: AutoDock Vina predicts binding affinities to targets like DHFR (ΔG=−9.2 kcal/mol for lead compound) .
  • ADMET Prediction: SwissADME estimates optimal properties (e.g., BBB permeability=0.1) for CNS-targeted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。